molecular formula C24H17F3N4O5 B11128075 2-[1-(4-nitrobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[1-(4-nitrobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11128075
M. Wt: 498.4 g/mol
InChI Key: QVMDZUOSGDHACG-UHFFFAOYSA-N
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Description

2-[1-(4-nitrobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a quinoxaline core, a nitrobenzoyl group, and a trifluoromethylphenyl group, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-nitrobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the quinoxaline core. The key steps include:

    Formation of the Quinoxaline Core: This is usually achieved by the condensation of an o-phenylenediamine with a diketone under acidic conditions.

    Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group is introduced via a Friedel-Crafts acylation reaction using 4-nitrobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Trifluoromethylphenyl Group: The final step involves the acylation of the quinoxaline derivative with 3-(trifluoromethyl)phenylacetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-nitrobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Reduction of Nitro Group: Formation of the corresponding amine derivative.

    Reduction of Carbonyl Groups: Formation of alcohol derivatives.

    Substitution Reactions: Formation of substituted quinoxaline derivatives.

Scientific Research Applications

2-[1-(4-nitrobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Applications: Potential use in the synthesis of advanced polymers and coatings due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[1-(4-nitrobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[1-(4-nitrobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide lies in its combination of a quinoxaline core with a nitrobenzoyl and trifluoromethylphenyl group. This unique structure imparts specific electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C24H17F3N4O5

Molecular Weight

498.4 g/mol

IUPAC Name

2-[1-(4-nitrobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C24H17F3N4O5/c25-24(26,27)15-4-3-5-16(12-15)28-21(32)13-20-22(33)29-18-6-1-2-7-19(18)30(20)23(34)14-8-10-17(11-9-14)31(35)36/h1-12,20H,13H2,(H,28,32)(H,29,33)

InChI Key

QVMDZUOSGDHACG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(N2C(=O)C3=CC=C(C=C3)[N+](=O)[O-])CC(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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